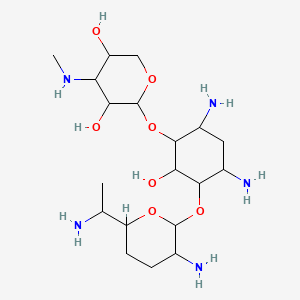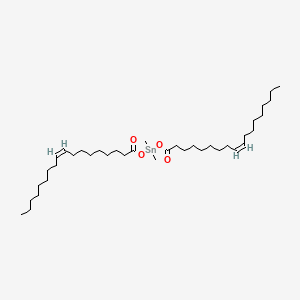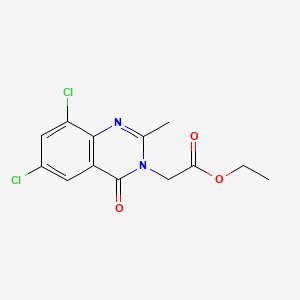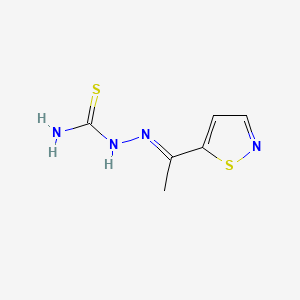![molecular formula C17H20N4O B14150912 Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone CAS No. 65092-23-1](/img/structure/B14150912.png)
Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation or acylation of secondary amines. For instance, the secondary amine can be treated with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone can be compared with other similar compounds, such as:
Tetrahydroimidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and applications.
Phenyl-substituted spirocyclic compounds: These compounds have a phenyl group and a spirocyclic structure, but the specific arrangement and functional groups can differ.
The uniqueness of Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65092-23-1 |
|---|---|
Formule moléculaire |
C17H20N4O |
Poids moléculaire |
296.37 g/mol |
Nom IUPAC |
phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone |
InChI |
InChI=1S/C17H20N4O/c22-16(13-4-2-1-3-5-13)21-10-7-17(8-11-21)15-14(6-9-20-17)18-12-19-15/h1-5,12,20H,6-11H2,(H,18,19) |
Clé InChI |
BETVQNNVHGBVPL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(CCN(CC2)C(=O)C3=CC=CC=C3)C4=C1NC=N4 |
Solubilité |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)




![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)


![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)



